molecular formula C14H14N2O3S2 B2545961 Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate CAS No. 895483-58-6

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate

Cat. No.: B2545961
CAS No.: 895483-58-6
M. Wt: 322.4
InChI Key: XLHLWEMWNRXHQA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea. For instance, ethyl 2-bromoacetate can react with thiourea to form ethyl 2-aminothiazole-4-carboxylate.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced by reacting the thiazole derivative with phenylthiol in the presence of a base such as sodium hydride.

    Acylation: The final step involves the acylation of the amino group with phenylthioacetic acid chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs.

    Industry: It can be used in the synthesis of other bioactive molecules and as a chemical intermediate.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring and phenylthio group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound may also interfere with cellular pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the phenylthio group but has similar thiazole ring structure.

    Ethyl 2-(benzylthio)thiazole-4-carboxylate: Contains a benzylthio group instead of a phenylthio group.

    Ethyl 2-(2-(methylthio)acetamido)thiazole-4-carboxylate: Contains a methylthio group instead of a phenylthio group.

Uniqueness

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is unique due to the presence of the phenylthio group, which can enhance its biological activity and specificity compared to other thiazole derivatives. The phenylthio group can provide additional interactions with biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

ethyl 2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-2-19-13(18)11-8-21-14(15-11)16-12(17)9-20-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLWEMWNRXHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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